molecular formula C11H8BrNO2 B1530681 Methyl 4-bromoisoquinoline-1-carboxylate CAS No. 1512077-05-2

Methyl 4-bromoisoquinoline-1-carboxylate

Cat. No.: B1530681
CAS No.: 1512077-05-2
M. Wt: 266.09 g/mol
InChI Key: KNFXYFNXGJHAEI-UHFFFAOYSA-N
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Description

“Methyl 4-bromoisoquinoline-1-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of research . For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . Another study discusses a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C11H8BrNO2 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Antitumor Activity

Methyl 4-bromoisoquinoline-1-carboxylate serves as a precursor in the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. These compounds have been evaluated for antineoplastic activity in mice bearing L1210 leukemia, demonstrating significant antitumor effects. The synthesis process involves condensation, oxidation, and subsequent reactions leading to the production of active compounds that show promising results against leukemia in animal models (Liu, Lin, Penketh, & Sartorelli, 1995).

Enzyme Inhibition for Therapeutic Applications

The compound has been utilized in the design and synthesis of quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design due to its therapeutic activities across various diseases. The synthesis approach through Pd-catalyzed couplings allows for the introduction of diversity in the final step, enhancing the potency of the inhibitors against human recombinant PARP-1 activity (Lord, Mahon, Lloyd, & Threadgill, 2009).

Iron-Catalyzed Ortho-Alkylation

Research has shown the efficiency of iron-catalyzed ortho-alkylation using 8-aminoquinoline-based aryl carboxamides, with this compound likely serving as a key intermediate or related structure. This methodology allows for high-yield, regioselective synthesis without overalkylation, applicable in the development of complex organic compounds (Fruchey, Monks, & Cook, 2014).

Cytotoxic Evaluation for Anticancer Applications

Aminoquinones structurally related to marine isoquinolinequinones, including derivatives of this compound, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. These compounds demonstrate moderate to high potency, indicating potential for development as anticancer agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Generation of Diverse Guanidines

This compound has been used in the generation of diverse 1-(isoquinolin-1-yl)guanidines through a multi-component reaction followed by a palladium-catalyzed Suzuki–Miyaura coupling reaction. This showcases the versatility of the compound in creating structurally diverse molecules for potential therapeutic use (Ye, Chen, Wang, & Wu, 2012).

Safety and Hazards

“Methyl 4-bromoisoquinoline-1-carboxylate” is classified as a warning substance. The hazard statements include H302-H315-H320-H335, indicating potential hazards if swallowed, in contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 4-bromoisoquinoline-1-carboxylate is a chemical compound that is often used in the field of synthetic organic chemistry . It’s important to note that the compound’s targets would largely depend on its specific application in a given chemical reaction or biological context.

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst. In this context, the compound may interact with other reactants and the metal catalyst to form new carbon-carbon bonds .

Biochemical Pathways

As a synthetic organic compound, this compound is primarily used in chemical reactions rather than biological pathways. Its role in Suzuki–Miyaura cross-coupling reactions suggests that it may be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds in Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of new organic compounds, which can have a wide range of applications in various fields such as pharmaceuticals, materials science, and more.

Properties

IUPAC Name

methyl 4-bromoisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-5-3-2-4-7(8)9(12)6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXYFNXGJHAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512077-05-2
Record name METHYL 4-BROMOISOQUINOLINE-1-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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